molecular formula C25H19NO6 B2896947 N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide CAS No. 883960-68-7

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide

Cat. No.: B2896947
CAS No.: 883960-68-7
M. Wt: 429.428
InChI Key: PJHCXDNEVULZBD-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxole group, a chromen-2-one group, and a methoxybenzamide group. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . Chromen-2-one is a type of heterocyclic compound that is a common motif in various bioactive compounds . Methoxybenzamide is a type of amide, which is a common functional group in biochemistry and drug design .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research on related benzamide derivatives has identified potent antibacterial and antifungal properties. For instance, certain benzamide compounds have been assessed as prospective bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA), showing rapid, concentration-dependent bactericidal effects (Zadrazilova et al., 2015). Similarly, studies on thiazolidin-4-one derivatives incorporating the thiazole ring have reported significant in vitro antibacterial and antifungal activity, suggesting potential therapeutic intervention for microbial diseases (Desai et al., 2013).

G Protein-Coupled Receptor (GPR) Agonists

Compounds like 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid have been identified as potent and selective agonists for GPR35, a G protein-coupled receptor. These compounds are used as tools for studying orphan receptors, indicating their importance in pharmacological research and potential therapeutic applications (Thimm et al., 2013).

Sigma Receptor Ligands

Research on benzamide derivatives has also explored their role as sigma receptor ligands. These compounds have shown potential in imaging studies, such as identifying primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on cancer cells (Caveliers et al., 2002). This indicates a possible application in diagnostic imaging and cancer research.

Synthesis and Drug Development

The synthesis of novel compounds with a benzamide core structure often leads to the discovery of pharmaceutical agents with diverse therapeutic properties. For instance, the development of catalyst-free synthesis methods for benzochromeno pyrimidine derivatives underlines the versatility of benzamide derivatives in drug development, showcasing their potential in creating new medications with antimicrobial, anti-inflammatory, and analgesic properties (Brahmachari & Nayek, 2017).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO6/c1-14-6-5-8-17-22(27)21(15-10-11-19-20(12-15)31-13-30-19)25(32-23(14)17)26-24(28)16-7-3-4-9-18(16)29-2/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHCXDNEVULZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CC=C3OC)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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